A-420983

Kinase Selectivity Lck Fyn

Ideal for preclinical T-cell and transplant rejection studies. This ATP-competitive pan-Src/Lck inhibitor offers nanomolar potency against Lck, Fyn, Src, Hck, and Lyn. Use to probe TCR pathways where selective Lck inhibitors fail. Features potent cellular IL-2 inhibition (IC50=7 nM) and proven oral efficacy in DTH and transplant models.

Molecular Formula C33H39N9O2
Molecular Weight 593.7 g/mol
Cat. No. B1241234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-420983
SynonymsA-420983
pyrazolo(3,4-d)pyrimidine
Molecular FormulaC33H39N9O2
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCC(CC2)N3C4=NC=NC(=C4C(=N3)C5=CC(=C(C=C5)NC(=O)C6=CC7=CC=CC=C7N6C)OC)N
InChIInChI=1S/C33H39N9O2/c1-39-14-16-41(17-15-39)23-9-11-24(12-10-23)42-32-29(31(34)35-20-36-32)30(38-42)22-8-13-25(28(19-22)44-3)37-33(43)27-18-21-6-4-5-7-26(21)40(27)2/h4-8,13,18-20,23-24H,9-12,14-17H2,1-3H3,(H,37,43)(H2,34,35,36)
InChIKeySTVKLDUINKMZFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A-420983: A Potent, Orally Active Src Family Kinase Inhibitor for Immunological Research and Procurement Evaluation


A-420983 is a pyrazolo[3,4-d]pyrimidine small molecule that acts as a potent, ATP-competitive, and orally active inhibitor of the Src family of tyrosine kinases, with primary activity against lymphocyte-specific kinase (Lck) [1]. It is a useful research tool for probing T cell receptor (TCR) signaling pathways and for evaluating Lck inhibition in preclinical models of T cell-mediated immune disorders and transplant rejection [1][2].

A-420983 Procurement: Why Its Unique Kinase Selectivity Profile Prevents Generic Substitution with Other Lck Inhibitors


While A-420983 is a potent Lck inhibitor, it exhibits a broad inhibition profile across the Src family (including Fyn, Src, Hck, and Lyn), which is functionally distinct from more selective Lck inhibitors like A-770041 that show 300-fold selectivity over Fyn [1][2]. This lack of intra-family selectivity means A-420983 cannot be interchanged with highly selective Lck inhibitors in experimental models where the contribution of other Src family kinases (e.g., Fyn in T cell development or Src in other signaling cascades) is under investigation. Conversely, its nanomolar potency for multiple Src family members makes it a valuable tool for pan-Src family inhibition studies, a property not shared by more selective agents [1].

A-420983: Quantitative Evidence Guide for Differentiated Scientific Selection


A-420983 Exhibits Distinct Pan-Src Family Potency vs. A-770041's High Selectivity

A-420983 is a potent pan-Src family inhibitor with nanomolar IC50 values for multiple kinases, including Fyn (IC50=0.33 μM), Src (0.07 μM), Hck (0.14 μM), and Lyn (0.10 μM) [1]. In contrast, A-770041 is a highly selective Lck inhibitor with an IC50 of 147 nM for Lck but is 300-fold selective over Fyn, making A-420983 the preferred choice for experiments requiring simultaneous inhibition of multiple Src family members [2].

Kinase Selectivity Lck Fyn Src Family

A-420983 Demonstrates Superior Potency in Cellular IL-2 Production vs. A-770041

A-420983 potently inhibits anti-CD3-induced IL-2 production in human whole blood with an IC50 of 7 nM [1]. The more selective Lck inhibitor A-770041 shows an EC50 of 80 nM in a similar assay [2]. This >10-fold difference in cellular potency is a critical differentiator for studies where functional T-cell suppression is the primary endpoint.

IL-2 Inhibition T-cell Activation Functional Assay

A-420983 Shows Superior Selectivity over Tie-2 vs. A-770041

A-420983 displays a >25-fold selectivity window over the angiopoietin receptor Tie-2 (TEK) [1]. While a direct IC50 for A-420983 on Tie-2 is not available, the fold-selectivity implies a Tie-2 IC50 >925 nM (25 x 37 nM Lck IC50). In contrast, A-770041 exhibits a reported Tie-2 IC50 >50 μM, which translates to a >340-fold selectivity over its Lck IC50 of 147 nM [2]. Although A-770041 shows a higher fold-selectivity, the absolute off-target potency of A-420983 for Tie-2 may be relevant depending on the experimental system's sensitivity to angiopoietin signaling.

Kinase Selectivity Tie-2 Off-Target

A-420983 Demonstrates Functional Selectivity Against TCR-Independent Pathways

In T cell functional assays, A-420983 (10 μM) completely blocked antigen-stimulated production of IFN-γ and IL-4, and antigen-induced T cell proliferation. Crucially, IL-15-induced proliferation was unaffected by A-420983 at the same concentration [1]. This demonstrates that A-420983 selectively inhibits TCR-dependent activation pathways without impairing TCR-independent signals, a functional selectivity feature that may not be shared by other broad-spectrum kinase inhibitors.

TCR Signaling Functional Selectivity IL-15

A-420983: Optimal Research and Industrial Application Scenarios for Targeted Procurement


Mechanistic Studies of Pan-Src Family Kinase Inhibition in T Cell Receptor Signaling

A-420983 is optimally deployed when the research goal is to investigate the collective role of Src family kinases (Lck, Fyn, Src, Hck, Lyn) in TCR signaling. Its broad nanomolar potency across these targets makes it a superior tool for identifying Src family-dependent pathways, whereas a selective Lck inhibitor like A-770041 would fail to inhibit Fyn and other family members, potentially leading to incomplete or misleading pathway analysis [1].

Preclinical In Vivo Models of Acute Transplant Rejection and T Cell-Mediated Autoimmunity

Given its demonstrated oral efficacy in animal models of delayed-type hypersensitivity and organ transplant rejection, A-420983 is an ideal candidate for preclinical studies evaluating T cell-driven pathologies [1]. Its high potency in cellular IL-2 production (IC50=7 nM) directly translates to effective immunosuppression in vivo, making it a valuable benchmark compound for testing novel immunomodulatory strategies [2].

Functional Dissection of TCR-Dependent vs. TCR-Independent T Cell Activation

The unique ability of A-420983 to potently block antigen-induced T cell activation (IFN-γ, IL-4, proliferation) while leaving IL-15-induced proliferation unaffected provides a powerful experimental system [1]. Researchers can use this property to cleanly separate the roles of TCR-dependent and TCR-independent pathways in T cell biology, a level of functional discrimination that may not be achievable with more selective Lck inhibitors due to compensatory signaling through other Src family members.

Structure-Activity Relationship (SAR) Studies for Pan-Src vs. Selective Lck Inhibitor Scaffolds

A-420983 serves as a critical reference compound in medicinal chemistry programs aimed at developing either broad-spectrum Src family inhibitors or highly selective Lck inhibitors. Its well-defined kinase inhibition profile and crystal structure bound to Hck provide a structural basis for understanding the molecular determinants of Src family inhibition versus selectivity, facilitating rational drug design [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-420983

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.